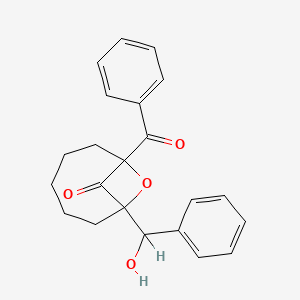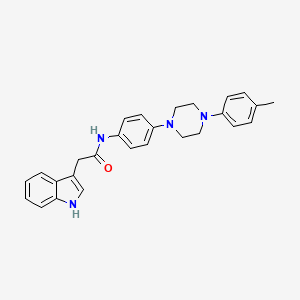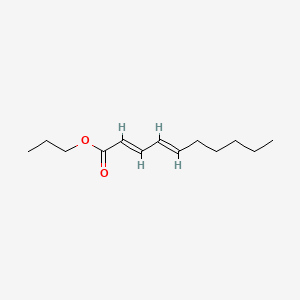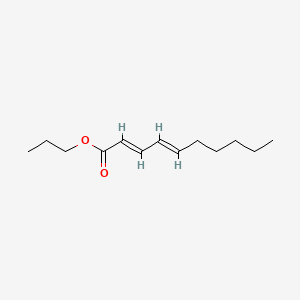
Propyl 2,4-decadienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 2,4-decadienoate is an organic compound with the molecular formula C₁₃H₂₂O₂. It is a fatty acid ester, specifically the propyl ester of 2,4-decadienoic acid. This compound is known for its fruity aroma and is commonly used in the flavor and fragrance industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Propyl 2,4-decadienoate is typically synthesized through an esterification reaction. The process involves the following steps :
Condensation Reaction: Acetone and hexanedial undergo a condensation reaction to form 2,4-hexadienol.
Esterification Reaction: The 2,4-hexadienol is then esterified with propanoic acid to produce this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions are common practices to enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: Propyl 2,4-decadienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and acids.
Reduction: Reduction reactions can convert the double bonds in the compound to single bonds, forming saturated esters.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Acidic or basic conditions can facilitate substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of 2,4-decadienoic acid and propanal.
Reduction: Formation of propyl decanoate.
Substitution: Formation of various substituted esters depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Propyl 2,4-decadienoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Widely used in the flavor and fragrance industry due to its fruity aroma. .
Wirkmechanismus
The mechanism of action of propyl 2,4-decadienoate involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, modulating their activity. For example, it can interact with myofibrillar proteins, altering their conformation and inducing oxidative degradation. This interaction is primarily driven by hydrophobic interactions and hydrogen bonding .
Vergleich Mit ähnlichen Verbindungen
Propyl 2,4-decadienoate belongs to the class of fatty acid esters, which includes several similar compounds:
Ethyl 2,4-decadienoate: Similar in structure but with an ethyl group instead of a propyl group. It also has a fruity aroma and is used in the flavor and fragrance industry.
Methyl 2,4-decadienoate: Contains a methyl group and is used for similar applications.
Butyl 2,4-decadienoate: Contains a butyl group and is used in the formulation of various fragrances.
Uniqueness: this compound is unique due to its specific aroma profile and its ability to interact with biological molecules in a distinct manner. Its longer carbon chain compared to ethyl and methyl esters provides different physicochemical properties, making it suitable for specific applications .
Eigenschaften
CAS-Nummer |
84788-08-9 |
|---|---|
Molekularformel |
C13H22O2 |
Molekulargewicht |
210.31 g/mol |
IUPAC-Name |
propyl (2E,4E)-deca-2,4-dienoate |
InChI |
InChI=1S/C13H22O2/c1-3-5-6-7-8-9-10-11-13(14)15-12-4-2/h8-11H,3-7,12H2,1-2H3/b9-8+,11-10+ |
InChI-Schlüssel |
RKDOXCGYGLYOBV-BNFZFUHLSA-N |
Isomerische SMILES |
CCCCC/C=C/C=C/C(=O)OCCC |
Kanonische SMILES |
CCCCCC=CC=CC(=O)OCCC |
Dichte |
0.913-0.919 |
Physikalische Beschreibung |
colourless to light pale yellow liquid; Bartlett pear aroma |
Löslichkeit |
Soluble in fat; Insoluble in water soluble (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




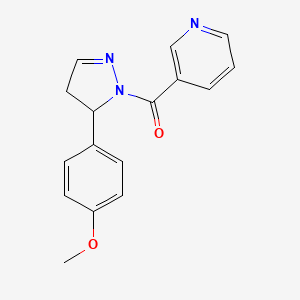
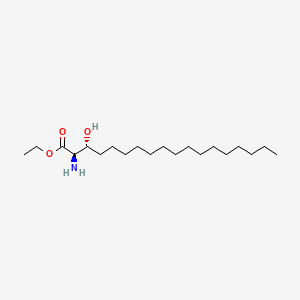
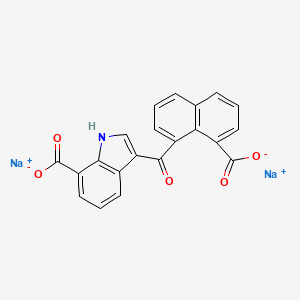
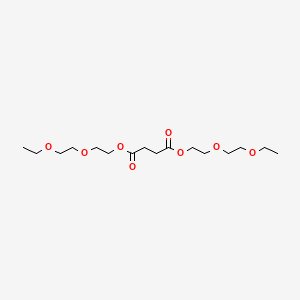
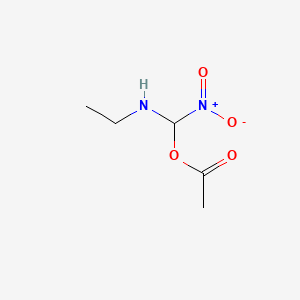
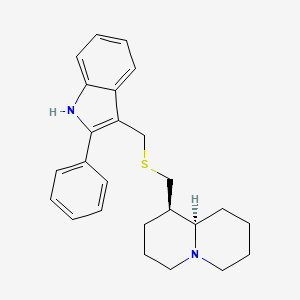
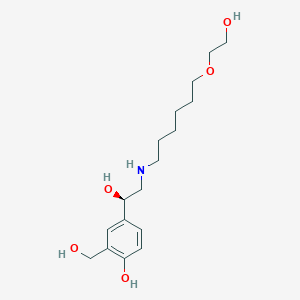
![N,N-dimethyl-1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride](/img/structure/B12752980.png)
